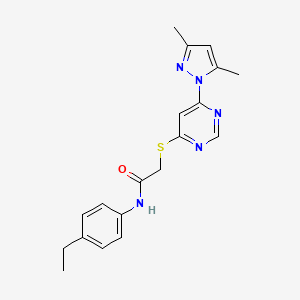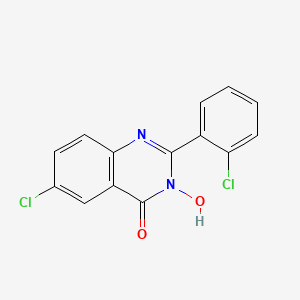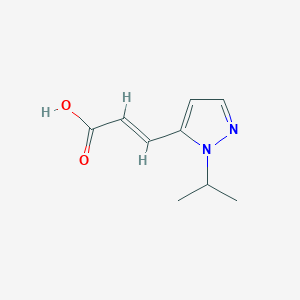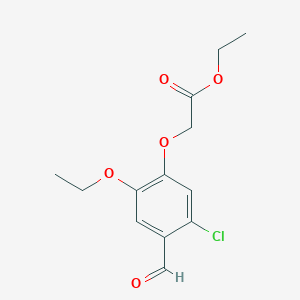
Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate is a chemical compound with the molecular formula C13H15ClO5 . It has a molecular weight of 286.71 . The compound is also known by its synonyms, including Acetic acid, 2-(5-chloro-2-ethoxy-4-formylphenoxy)-, ethyl ester .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15ClO5/c1-3-17-11-5-9 (7-15)10 (14)6-12 (11)19-8-13 (16)18-4-2/h5-7H,3-4,8H2,1-2H3 . This code represents the molecular structure of the compound.科学研究应用
Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the development of new drugs. This compound has been found to exhibit significant antitumor activity and has been used as a starting material for the synthesis of various antitumor agents. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
作用机制
The mechanism of action of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that are responsible for the cleavage of various cellular proteins and ultimately lead to cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. In vitro studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate has several advantages and limitations for lab experiments. One of the main advantages of this compound is its potent antitumor activity, which makes it an excellent starting material for the synthesis of new antitumor agents. This compound is also relatively easy to synthesize, and the synthesis method has been well-established. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate. One of the most promising directions is the development of new antitumor agents based on this compound. Several studies have already reported the synthesis of various this compound derivatives with potent antitumor activity, and further studies are needed to explore the full potential of this compound in this area. Another promising direction is the study of the neuroprotective effects of this compound and its potential applications in the treatment of neurodegenerative disorders. Overall, this compound is a promising compound with significant potential for various applications in scientific research.
合成方法
The synthesis of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate involves the reaction of 5-chloro-2-ethoxyphenol with ethyl chloroacetate in the presence of a base, followed by the oxidation of the resulting intermediate with sodium hypochlorite. The final product is obtained after purification using column chromatography. This synthesis method has been reported in several studies, and it has been found to be efficient and reliable.
属性
IUPAC Name |
ethyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO5/c1-3-17-11-5-9(7-15)10(14)6-12(11)19-8-13(16)18-4-2/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOWGTMJKPTKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride](/img/structure/B2952127.png)

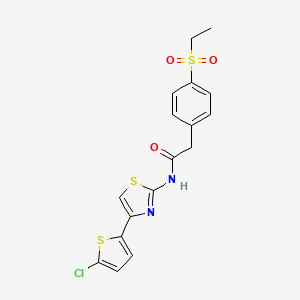
![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2952131.png)
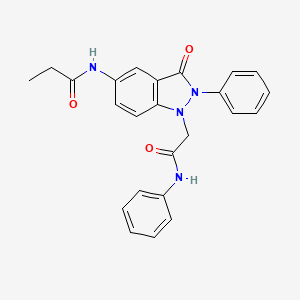

![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2952134.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2952135.png)
![1-[1-(3-Fluorophenyl)ethyl]piperazine](/img/structure/B2952140.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2952141.png)
